Cas no 86-92-0 (2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one)
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
- 3-Methyl-1-(p-tolyl)-2-pyrazolin-5-one
- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
- 3-Methyl-1-P-Tolyl-5-Pyrazolone
- 5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)-
- 1-(p-Tolyl)-3-methyl-5-pyrazolone
- 3-Methyl-1-p-tolyl-pyrazolin-5-one
- 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl-
- 5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- IOQOLGUXWSBWHR-UHFFFAOYSA-N
- 2-Pyrazolin-5-one, 3-methyl-1-(4-methylphenyl)-
- 3-Methyl-1-(p-tolyl)-2-pyrazolin
- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (ACI)
- 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl- (6CI, 7CI, 8CI)
- 1-(p-Tolyl)-3-methylpyrazolone-5
- 1-p-Tolyl-3-methyl-5-pyrazolone
- 3-Methyl-1-(4-methylphenyl)-2-pyrazolin-5-one
- 3-Methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
- 3-Methyl-1-(4-methylphenyl)-5-pyrazolone
-
- MDL: MFCD00035708
- Inchi: 1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
- InChI Key: IOQOLGUXWSBWHR-UHFFFAOYSA-N
- SMILES: O=C1CC(C)=NN1C1C=CC(C)=CC=1
- BRN: 0610651
Computed Properties
- Exact Mass: 188.09500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.6
- Topological Polar Surface Area: 32.7
Experimental Properties
- Color/Form: Uncertain
- Density: 1.1124 (rough estimate)
- Melting Point: 136.0 to 142.0 deg-C
- Boiling Point: 323.23°C (rough estimate)
- Refractive Index: 1.5850 (estimate)
- PSA: 32.67000
- LogP: 1.60820
- Solubility: Uncertain
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Security Information
- Hazard Category Code: 22
- RTECS:UQ9680000
-
Hazardous Material Identification:
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049005159-500g |
3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one |
86-92-0 | 95% | 500g |
$665.60 | 2023-08-31 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0728529451- 5g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | 98%(GC) | 5g |
¥ 91.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0728529443- 25g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | 98%(GC) | 25g |
¥ 127.1 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134461-500g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | ≥97.0% | 500g |
¥504.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134461-5g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | ≥97.0% | 5g |
¥34.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134461-25g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | ≥97.0% | 25g |
¥57.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134461-100g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | ≥97.0% | 100g |
¥126.90 | 2023-09-03 | |
| Chemenu | CM189199-100g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3h-pyrazol-3-one |
86-92-0 | 95+% | 100g |
$62 | 2021-08-05 | |
| Chemenu | CM189199-500g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3h-pyrazol-3-one |
86-92-0 | 95+% | 500g |
$217 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021635-25g |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one |
86-92-0 | 97% | 25g |
¥940 | 2024-05-21 |
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, cooled
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, cooled
Production Method 9
1.2 Reagents: Sodium tert-butoxide , Hydrazine hydrate (1:1) ; 1 h, 90 °C
1.3 Reagents: Acetic acid ; 45 min, 120 °C
Production Method 10
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; overnight, reflux
2.1 Reagents: Potassium carbonate Catalysts: Anthraquinone , Palladium diacetate Solvents: Chlorobenzene ; 6 h, 110 °C
Production Method 11
1.2 Reagents: Sodium tert-butoxide , Hydrazine hydrate (1:1) ; 1 h, 90 °C
2.1 Reagents: Acetic acid ; 45 min, 120 °C
Production Method 12
2.1 Solvents: Ethanol ; 60 °C
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Raw materials
- 4-Methylphenylhydrazine
- 3-Methyl-1H-pyrazol-5(4H)-one
- Ethyl acetoacetate
- 4-Iodotoluene
- (4-methylphenyl)hydrazine hydrochloride
- 3-Pyrazolidinone, 5-methyl-2-(4-methylphenyl)-
- Crotonoyl Chloride
- methyl 3-oxobutanoate
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Preparation Products
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Suppliers
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one (CAS No. 86-92-0): An Overview of Its Structure, Properties, and Applications
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one (CAS No. 86-92-0) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its analgesic and anti-inflammatory properties. In this article, we will delve into the chemical structure, physical and chemical properties, and the latest research findings related to this compound.
Chemical Structure and Properties
The molecular formula of 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one is C11H13NO2, with a molecular weight of 191.22 g/mol. The compound features a pyrazolone ring system substituted with a methyl group at the 5-position and a 4-methylphenyl group at the 2-position. The presence of these functional groups contributes to its unique chemical and biological properties.
The compound is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. Its melting point ranges from 167 to 170°C, making it suitable for various chemical reactions and formulations. The stability of Mefenamic acid under different conditions has been well-documented, which is crucial for its use in pharmaceutical applications.
Pharmacological Properties and Mechanisms of Action
Mefenamic acid is primarily known for its analgesic and anti-inflammatory effects. It exerts these effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are key mediators of pain and inflammation in the body. By reducing the levels of prostaglandins, Mefenamic acid effectively alleviates pain and reduces inflammation.
Recent studies have also explored the potential of Mefenamic acid in treating other conditions beyond pain and inflammation. For instance, research has shown that it may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Clinical Applications and Research Developments
In clinical settings, Mefenamic acid is commonly used to manage mild to moderate pain associated with conditions such as dysmenorrhea (painful menstruation), postoperative pain, and rheumatoid arthritis. Its effectiveness in these applications has been well-established through numerous clinical trials.
A recent study published in the Journal of Clinical Pharmacology evaluated the efficacy and safety of Mefenamic acid in treating acute pain following dental surgery. The results showed that patients who received Mefenamic acid experienced significant pain relief with minimal side effects compared to placebo or other NSAIDs.
Beyond its traditional uses, ongoing research is exploring new applications for Mefenamic acid. For example, a study published in the Journal of Neuroinflammation investigated its potential as an adjuvant therapy in treating multiple sclerosis (MS). The findings suggested that Mefenamic acid's anti-inflammatory properties could help reduce disease progression by modulating immune responses.
Safety and Toxicity Profile
The safety profile of Mefenamic acid is generally favorable when used at recommended doses. Common side effects include gastrointestinal discomfort, dizziness, and headache. However, like all NSAIDs, it can cause more serious side effects such as gastrointestinal bleeding or kidney damage if not used appropriately.
To minimize these risks, healthcare providers should carefully consider patient history and monitor for any adverse reactions during treatment. Recent guidelines from the American College of Rheumatology recommend using the lowest effective dose for the shortest duration necessary to achieve therapeutic benefits.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into the diverse biological activities ofMefenamic acid suggests that it may have broader therapeutic applications beyond its current use as an NSAID. As new studies continue to uncover its potential benefits in areas such as neuroprotection and immunomodulation, there is growing interest in developing novel formulations or combination therapies that leverage its unique properties.
In conclusion,< strong >2 ,4 -Dihydro -5 -methyl -2 -(4 -methylphenyl ) -3H -Pyrazol -3 -one (CAS No .86 -92 -0 )is a multifaceted compound with significant implications for both basic science research and clinical practice .Its well-established safety profile ,combined with emerging evidence supporting its efficacy in treating various conditions ,makes it an important molecule to watch in the coming years .Further research will undoubtedly continue to expand our understanding of this fascinating compound . p > article > < /response >
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